![molecular formula C12H11F6NO B1453729 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine CAS No. 742645-07-4](/img/structure/B1453729.png)
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine
Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine , also known by its IUPAC name (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride , is an important pharmaceutical intermediate compound. Its reaction unit is utilized in the synthesis of aprepitant intermediates. Aprepitant is a neurokinin-1 antagonist analogue .
Molecular Structure Analysis
The molecular formula of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine is C20H18F7NO2 . It has a molecular weight of approximately 473.82 g/mol . The compound’s structure consists of a morpholine ring with two trifluoromethylphenyl groups attached to it. The stereochemistry is (2R,3S), and it exists as a hydrochloride salt .
Synthesis Analysis
The synthesis of this compound involves the Grignard reaction between arsenic trichloride and 3,5-bis(trifluoromethyl)phenylmagnesium bromide . Further details on the synthetic pathway and conditions would require a more in-depth literature review.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacology
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine: has been noted for its role in pharmacology, particularly due to the presence of the trifluoromethyl group. This group is known for enhancing the pharmacokinetic properties of pharmaceuticals, such as increased metabolic stability and lipophilicity . It’s used in the synthesis of various drug molecules, including those that target the central nervous system and potentially as intermediates in the development of new therapeutic agents .
Agrochemicals
In the field of agrochemicals, compounds with the trifluoromethyl moiety, like 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine , are valued for their potential use in developing novel pesticides and herbicides. The trifluoromethyl group can impart critical properties such as stability and bioactivity, which are essential for effective agrochemicals .
Material Science
The unique properties of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine , such as thermal stability and resistance to degradation, make it a candidate for creating advanced materials. Research has explored its use in synthesizing polymers with improved characteristics for industrial applications.
Catalysis
This compound is also significant in catalysis, where it’s used as a motif in hydrogen-bond catalysts. These catalysts are crucial for promoting a variety of organic transformations, leading to the synthesis of complex molecules with high precision and efficiency .
Organic Synthesis
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine: serves as a building block in organic synthesis. It’s involved in the construction of complex molecular architectures, contributing to the synthesis of various organic compounds for research and development purposes.
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features are leveraged to develop new drugs. Its incorporation into molecules can lead to improved drug potency and selectivity, particularly in the design of long-acting pharmaceuticals .
Analytical Chemistry
Analytical chemists utilize 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine for chemical derivatization, enhancing the detection and quantification of analytes in complex samples. It’s used to modify chemical groups on surfaces or in solution to facilitate analysis .
Environmental Science
Lastly, the environmental science application of this compound is in the study of its effects on ecosystems and its behavior in different environmental contexts. Its stability and potential bioactivity warrant investigation to ensure safe use and disposal .
properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)8-3-7(10-6-19-1-2-20-10)4-9(5-8)12(16,17)18/h3-5,10,19H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADZLVYDMFXNIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Bis(trifluoromethyl)phenyl]morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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